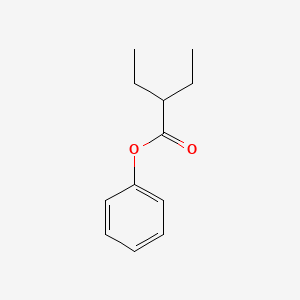

Phenyl 2-ethylbutanoate

説明

特性

IUPAC Name |

phenyl 2-ethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10(4-2)12(13)14-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQSMZUPHLTSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Phenyl 2 Ethylbutanoate

Classical Esterification Routes to Phenyl 2-ethylbutanoate

The formation of Phenyl 2-ethylbutanoate via classical esterification methods remains a fundamental approach in organic synthesis. These routes typically involve the reaction of a carboxylic acid or its derivative with phenol (B47542).

Fischer-Speier Esterification and Its Modifications

The Fischer-Speier esterification, a cornerstone of ester synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of Phenyl 2-ethylbutanoate synthesis, this would involve the reaction of 2-ethylbutanoic acid with phenol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant or the removal of water is typically employed. masterorganicchemistry.comathabascau.ca

Given the lower reactivity of phenols compared to aliphatic alcohols in Fischer esterification, modifications to the standard procedure are often necessary to achieve reasonable yields. These modifications can include the use of a larger excess of the carboxylic acid or more efficient water removal techniques, such as azeotropic distillation with a Dean-Stark apparatus.

A notable example of a modified esterification for a phenolic compound is the Steglich esterification, which utilizes a coupling agent to facilitate the reaction under milder conditions. The synthesis of Phenyl 2-ethylbutanoate has been reported with a 48% yield using a standard Steglich procedure. This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorgsyn.orgscribd.comnih.gov The reaction proceeds at room temperature and is particularly useful for sterically hindered or sensitive substrates. wikipedia.orgscribd.com

Table 1: Comparison of Fischer-Speier and Steglich Esterification for Phenyl Ester Synthesis

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reactants | Carboxylic acid, Phenol | Carboxylic acid, Phenol |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | DCC, DMAP |

| Conditions | Typically requires heat, removal of water | Room temperature |

| Advantages | Inexpensive reagents | Mild conditions, suitable for sensitive substrates |

| Disadvantages | Harsh conditions, reversible | More expensive reagents, formation of dicyclohexylurea byproduct |

Acid Chloride and Anhydride (B1165640) Mediated Synthesis

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of 2-ethylbutanoic acid, such as its acid chloride (2-ethylbutyryl chloride) or anhydride (2-ethylbutanoic anhydride), can be used.

The reaction of 2-ethylbutyryl chloride with phenol provides a more direct and often irreversible route to Phenyl 2-ethylbutanoate. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acid chloride generally leads to high yields under mild conditions. athabascau.calibretexts.org

Similarly, 2-ethylbutanoic anhydride can react with phenol to form the desired ester. This reaction is generally slower than with the corresponding acid chloride and may require heating or the use of a catalyst. libretexts.orgchemguide.co.uk An advantage of using an anhydride is that the byproduct is the carboxylic acid itself, which can be easier to remove than HCl.

Novel Catalytic Syntheses of Phenyl 2-ethylbutanoate

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for ester synthesis. These novel approaches aim to reduce waste, minimize energy consumption, and utilize more environmentally benign catalysts.

Homogeneous Catalysis in Phenyl 2-ethylbutanoate Production

Homogeneous catalysis for esterification reactions often involves the use of soluble metal complexes or organocatalysts that can effectively activate the reactants under mild conditions. While specific examples for the synthesis of Phenyl 2-ethylbutanoate are not extensively documented in readily available literature, general principles of homogeneous catalysis for esterification can be applied. For instance, Lewis acidic metal salts have been shown to catalyze the esterification of carboxylic acids with alcohols. ceon.rs The choice of catalyst and reaction conditions would need to be optimized for the specific substrates, phenol and 2-ethylbutanoic acid.

Heterogeneous Catalysis for Phenyl 2-ethylbutanoate Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling, making them attractive for industrial applications. mdpi.com Solid acid catalysts, such as zeolites, ion-exchange resins, and supported metal oxides, are commonly employed for esterification reactions. mdpi.comabo.firesearchgate.net For the synthesis of Phenyl 2-ethylbutanoate, a solid acid catalyst could facilitate the reaction between 2-ethylbutanoic acid and phenol, potentially under solvent-free conditions or in a continuous flow system. The use of supported metal nanoparticles is also an emerging area in heterogeneous catalysis for ester synthesis. nih.gov

Green Chemistry Approaches and Sustainable Catalysis

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. researchgate.net For the synthesis of Phenyl 2-ethylbutanoate, this translates to the use of non-toxic and renewable starting materials, energy-efficient processes, and catalysts with low environmental impact.

A promising green approach is the use of biocatalysts, particularly lipases, in a chemo-enzymatic strategy. Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions, often in solvent-free systems or in green solvents. nih.govscielo.brmdpi.comnih.govnih.gov The lipase-catalyzed synthesis of Phenyl 2-ethylbutanoate would involve the reaction of 2-ethylbutanoic acid with phenol. This chemo-enzymatic approach offers a highly sustainable route to the target molecule, aligning with the principles of green chemistry by utilizing a biological catalyst. researchgate.net

Table 2: Overview of Novel Catalytic Approaches for Ester Synthesis

| Catalysis Type | Catalyst Examples | Potential Advantages for Phenyl 2-ethylbutanoate Synthesis |

| Homogeneous | Lewis acids, organocatalysts | Mild reaction conditions, high selectivity |

| Heterogeneous | Zeolites, ion-exchange resins, supported metal oxides | Catalyst recyclability, ease of product purification, suitable for continuous processes |

| Green/Biocatalysis | Lipases | High selectivity, mild conditions, use of renewable catalysts, environmentally friendly |

Biocatalytic and Enzymatic Synthesis of Phenyl 2-ethylbutanoate

Biocatalysis has emerged as a compelling alternative to traditional chemical synthesis, offering processes that are environmentally friendly, highly efficient, and operate under mild conditions. researchgate.net Enzymes, particularly lipases, are effective and precise biocatalysts known for their enantioselectivity, making them suitable for producing high-value compounds. researchgate.net The application of biocatalysis is widespread, spanning the pharmaceutical, food, and cosmetic industries for the synthesis of fine chemicals and other valuable products. researchgate.net

The enzymatic production of esters like Phenyl 2-ethylbutanoate is advantageous as the resulting products can be labeled as "natural," a significant benefit in the flavor and fragrance industries. mdpi.com While chemical synthesis often requires harsh conditions and may produce unwanted by-products, enzymatic routes offer higher purity and a reduced environmental footprint. mdpi.com

Lipase-catalyzed esterification is a primary method for the enzymatic synthesis of esters. semanticscholar.org Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are highly versatile enzymes that can function in non-aqueous or micro-aqueous environments, which is ideal for ester synthesis as it suppresses the competing hydrolysis reaction. semanticscholar.orguclouvain.be The synthesis of Phenyl 2-ethylbutanoate via this method would involve the direct esterification of phenol with 2-ethylbutyric acid, catalyzed by a lipase (B570770).

The mechanism for this reaction often follows a Ping-Pong Bi-Bi kinetic model. nih.gov In this process, the first step involves the binding of the carboxylic acid (2-ethylbutyric acid) to the enzyme's active site, forming an acyl-enzyme intermediate and releasing a molecule of water. mdpi.com Subsequently, the alcohol (phenol) binds to this intermediate, leading to the formation of the ester (Phenyl 2-ethylbutanoate) and the regeneration of the free enzyme, which can then begin another catalytic cycle. mdpi.com

Immobilized lipases are frequently used to enhance stability and allow for easy recovery and reuse of the biocatalyst. semanticscholar.orgresearchgate.net A prominent example is the lipase from Candida antarctica B (CALB), often immobilized on an acrylic resin (e.g., Novozym® 435), which has shown excellent selectivity and efficiency in the acylation of various alcohols. uclouvain.benih.gov Studies on similar esters, such as propyl-phenyl acetate (B1210297), have demonstrated high conversion rates (96.1%) in short reaction times using immobilized CALB in a heptane (B126788) medium. researcher.life

Enzymatic transesterification, or alcoholysis, is another effective lipase-catalyzed route for ester synthesis. google.com This method involves reacting an existing ester (an acyl donor) with an alcohol, transferring the acyl group to form a new ester. For Phenyl 2-ethylbutanoate, this could be achieved by reacting phenol with an alkyl 2-ethylbutanoate (e.g., ethyl 2-ethylbutanoate) or by reacting 2-ethylbutyric acid with a phenyl ester like phenyl acetate.

A more common approach utilizes activated acyl donors, such as vinyl esters (e.g., vinyl 2-ethylbutanoate). The use of vinyl esters is particularly advantageous because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible step that drives the reaction equilibrium towards product formation. scirp.org The kinetic resolution of racemic alcohols, such as 1-phenylethanol (B42297), is often accomplished via lipase-catalyzed transesterification using vinyl acetate as the acylating agent. google.comscirp.org

The kinetic mechanism for transesterification also typically follows an ordered Ping-Pong Bi-Bi model. nih.gov Research on the synthesis of 2-phenylethyl acetate via transesterification of 2-phenethyl alcohol with vinyl acetate showed that the reaction proceeds without inhibition from either of the reactants. nih.gov This method provides a clean and efficient pathway for synthesizing specific esters like Phenyl 2-ethylbutanoate.

Optimizing process parameters is a critical challenge in the industrial application of biocatalysis to maximize product yield and selectivity. researchgate.net Key variables that influence the outcome of lipase-catalyzed reactions include temperature, reaction time, enzyme concentration, and the molar ratio of substrates. nih.govscirp.org

Response surface methodology (RSM) is a common statistical tool used to evaluate the effects of these variables and determine optimal conditions. nih.gov For instance, in the synthesis of 2-phenylethyl acetate, temperature was identified as the most significant variable. nih.gov The optimal conditions were predicted to be a reaction time of 79 minutes, a temperature of 57.8 °C, and an enzyme amount of 122.5 mg, which yielded an 85.4% conversion. nih.gov Similarly, in the synthesis of 1-phenylethyl acetate, the optimal temperature was found to be 60°C with an enzyme concentration of 40 mg/ml. scirp.org

The choice of solvent, acyl donor, and specific lipase type also plays a crucial role. scirp.org Non-polar solvents like n-hexane are often preferred, and lipases exhibit high specificity for certain substrates. scirp.org The following table illustrates typical parameters and their optimal ranges found in studies of similar aromatic esters.

| Parameter | Studied Range | Optimal Value/Condition | Resulting Yield/Conversion | Reference Compound |

| Temperature | - | 57.8 °C | 85.4% | 2-Phenylethyl acetate |

| Reaction Time | - | 79 min | 85.4% | 2-Phenylethyl acetate |

| Enzyme Amount | - | 122.5 mg | 85.4% | 2-Phenylethyl acetate |

| Temperature | - | 60 °C | 61.49% | 1-Phenylethyl acetate |

| Enzyme Amount | - | 40 mg/mL | 61.49% | 1-Phenylethyl acetate |

| Substrate Ratio | 1:1 to 1:8 | 1:8 (Acid:Alcohol) | 99% | Linolenyl dihydrocaffeate |

| Molar Ratio | - | 1:2 (Acid:Alcohol) | 96.1% | Propyl-phenyl acetate |

Derivatization Strategies of Phenyl 2-ethylbutanoate

Derivatization involves the chemical modification of a compound to create new molecules with potentially different properties. For Phenyl 2-ethylbutanoate, these strategies could target either the phenyl ring or the 2-ethylbutanoyl moiety.

Regioselective functionalization allows for the modification of a specific position on a molecule. For Phenyl 2-ethylbutanoate, this would primarily involve reactions on the phenyl ring.

One advanced approach is directed ortho-metalation. Studies on 2-phenyl-2-oxazolines bearing ester groups have shown that the phenyl ring can be selectively metalated at the ortho position relative to one of the directing groups. acs.org Using mixed lithium-magnesium amides like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl), functionalization occurs exclusively at the position ortho to the 2-oxazoline group. acs.org By changing the base to TMP₂Mg·2LiCl, the metalation can be redirected to the position ortho to the ester group. acs.org Such strategies could potentially be adapted to introduce electrophiles at specific positions on the phenyl ring of Phenyl 2-ethylbutanoate, assuming a suitable directing group is present or introduced.

Enzymatic methods can also achieve high regioselectivity. For example, lipases have been used for the selective esterification of aliphatic hydroxyl groups in phenolic compounds derived from lignin, leaving the phenolic hydroxyl groups unmodified. mdpi.com This highlights the potential of biocatalysts to selectively modify one part of a multifunctional molecule while leaving another part, such as the aromatic ring, intact. mdpi.comnih.gov

Analogues and derivatives of Phenyl 2-ethylbutanoate can be synthesized by modifying the precursor molecules before the esterification step. 2-Ethylbutyric acid is a versatile chemical intermediate used in the synthesis of a wide range of organic compounds, including various ester derivatives. nbinno.com

One strategy to create analogues is to use substituted phenols in the esterification reaction with 2-ethylbutyric acid. This would result in a series of esters with modified phenyl rings, for example, containing alkyl, alkoxy, or halogen substituents.

Alternatively, the acyl portion of the molecule can be altered. Using derivatives of 2-ethylbutyric acid in the reaction with phenol would produce a different set of analogues. nbinno.com Furthermore, enzymatic acylation has been used to synthesize a variety of enantiopure (R)-phenyl alkyl esters and their corresponding amides by reacting 1-phenylethanol or 1-phenylethanamine with various carboxylic acids. uclouvain.be This demonstrates the feasibility of creating a library of related compounds by varying the acyl donor in a lipase-catalyzed reaction. uclouvain.be For instance, a series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives has been synthesized based on the Schotten-Baumann reaction, showcasing a pathway to amide analogues.

Advanced Spectroscopic and Structural Elucidation of Phenyl 2 Ethylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Phenyl 2-ethylbutanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. asifequbal.com For Phenyl 2-ethylbutanoate, ¹H and ¹³C NMR are fundamental for confirming the carbon framework and proton environments. The ¹³C NMR spectrum provides evidence for the 12 distinct carbon atoms in the molecule. nih.gov

Predicted ¹³C NMR Chemical Shifts for Phenyl 2-ethylbutanoate This interactive table outlines the expected chemical shifts (δ) in parts per million (ppm) for the carbon atoms in Phenyl 2-ethylbutanoate, based on standard values for similar functional groups.

| Atom | Carbon Type | Predicted Chemical Shift (ppm) |

| C=O | Ester Carbonyl | ~175 |

| C1' | Aromatic (ipso, attached to O) | ~150 |

| C2'/C6' | Aromatic (ortho) | ~121 |

| C3'/C5' | Aromatic (meta) | ~129 |

| C4' | Aromatic (para) | ~126 |

| C2 | Methine (CH) | ~50 |

| C3/C3'' | Methylene (B1212753) (CH₂) | ~25 |

| C4/C4'' | Methyl (CH₃) | ~11 |

While 1D NMR provides essential information, complex molecules often benefit from multi-dimensional NMR experiments to resolve signal overlap and establish specific atom-to-atom correlations. omicsonline.orgresearchgate.net For Phenyl 2-ethylbutanoate, techniques such as COSY, HSQC, and HMBC would be invaluable.

Correlation Spectroscopy (COSY): This 2D experiment would map the spin-spin couplings between protons (¹H-¹H correlations), confirming the connectivity within the two ethyl groups of the 2-ethylbutanoyl moiety. Cross-peaks would be expected between the methine proton at C2 and the methylene protons at C3/C3'', and between the methylene protons and their respective terminal methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). It would definitively assign each proton signal to its corresponding carbon in both the phenyl ring and the ethylbutanoate chain.

Expected 2D NMR Correlations for Phenyl 2-ethylbutanoate This table summarizes the key correlations that would be observed in various 2D NMR experiments to confirm the molecule's structure.

| Experiment | Correlation Type | Key Expected Cross-Peaks | Information Gained |

| COSY | ¹H-¹H | H2 ↔ H3/H3''; H3 ↔ H4; H3'' ↔ H4'' | Confirms the structure of the 2-ethylbutyl group. |

| HSQC | ¹H-¹³C (1-bond) | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4, etc. | Unambiguously links each proton to its carbon atom. |

| HMBC | ¹H-¹³C (2-3 bonds) | H2 ↔ C=O; H3/H3'' ↔ C=O; H2'/H6' ↔ C1' | Connects the ester chain to the phenyl ring via the carbonyl group. |

Solid-State NMR (SSNMR) provides structural and dynamic information about molecules in their solid, native state. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent factors. mdpi.com For Phenyl 2-ethylbutanoate, SSNMR could be applied to:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will yield distinct SSNMR spectra due to differences in crystal packing and molecular conformation. europeanpharmaceuticalreview.com SSNMR can readily distinguish and characterize these forms.

Molecular Dynamics: By measuring relaxation times, SSNMR can probe the mobility of different parts of the molecule in the solid state, such as the rotation of the phenyl ring or the movement of the ethyl groups. nih.goveuropeanpharmaceuticalreview.com

Vibrational Spectroscopy (Infrared and Raman) for Phenyl 2-ethylbutanoate

The IR and Raman spectra of Phenyl 2-ethylbutanoate are dominated by characteristic vibrations of the ester functional group and the phenyl ring.

Ester Group Vibrations: The most prominent feature is the strong C=O stretching vibration, expected around 1760 cm⁻¹ in the IR spectrum. The C-O stretching vibrations will appear in the 1300-1100 cm⁻¹ region.

Phenyl Ring Vibrations: The phenyl group gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are strong in the IR spectrum, occur in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.

Aliphatic Chain Vibrations: The 2-ethylbutyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (scissoring, rocking) between 1470-1370 cm⁻¹. physchemres.org

Key Vibrational Band Assignments for Phenyl 2-ethylbutanoate This table details the predicted vibrational frequencies and their assignments for the main functional groups in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |

| >3000 | C-H Stretch | Aromatic | Medium |

| 2970-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| ~1760 | C=O Stretch | Ester | Very Strong |

| 1600, 1490 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470-1370 | C-H Bend | Aliphatic (CH₂, CH₃) | Medium |

| 1200-1150 | C-O Stretch | Ester (Aryl-O) | Strong |

| ~750, ~690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions without the need for sampling. uib.nofrontiersin.org This is a powerful tool in process analytical technology to track the consumption of reactants and the formation of products.

For the synthesis of Phenyl 2-ethylbutanoate (e.g., via the esterification of phenol (B47542) with 2-ethylbutanoyl chloride), in situ IR or Raman spectroscopy could be employed to monitor the reaction progress. A probe inserted into the reaction vessel would continuously collect spectra. The key spectral changes to monitor would be:

The disappearance of the O-H stretching band of phenol (around 3300 cm⁻¹).

The disappearance of the acid chloride carbonyl (C=O) stretching band (typically >1785 cm⁻¹).

The appearance and increase in intensity of the ester carbonyl (C=O) stretching band (around 1760 cm⁻¹).

By tracking the intensity of these characteristic peaks over time, one can determine the reaction kinetics and endpoint, ensuring optimal yield and purity. uib.no

Mass Spectrometry (MS) of Phenyl 2-ethylbutanoate

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov

The mass spectrum of Phenyl 2-ethylbutanoate (molar mass: 192.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation pathways include:

Formation of the Acylium Ion: Cleavage of the C-O single bond is a common pathway for esters, leading to the formation of a stable 2-ethylbutanoyl acylium ion at m/z = 99. This is often a prominent peak.

Formation of the Phenoxy Radical/Cation: The other part of the above cleavage would be a phenoxy radical (m/z = 93). A peak at m/z = 94, corresponding to the phenol cation, can also be formed through a McLafferty-type rearrangement.

Fragments from the Phenyl Group: A peak at m/z = 77 is characteristic of the phenyl cation (C₆H₅⁺), arising from further fragmentation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion.

Predicted Mass Spectrometry Fragments for Phenyl 2-ethylbutanoate This interactive table lists the major ions expected to be observed in the electron ionization mass spectrum of the compound.

| m/z Value | Proposed Fragment Ion | Formula |

| 192 | Molecular Ion | [C₁₂H₁₆O₂]⁺ |

| 99 | 2-Ethylbutanoyl acylium ion | [CH₃CH₂(CH₃CH₂)CHCO]⁺ |

| 94 | Phenol radical cation | [C₆H₅OH]⁺ |

| 93 | Phenoxy radical | [C₆H₅O]• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 57 | Butyl cation | [C₄H₉]⁺ |

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways of Phenyl 2-ethylbutanoate

Detailed tandem mass spectrometry (MS/MS) studies specifically outlining the fragmentation pathways of Phenyl 2-ethylbutanoate are not extensively documented. However, based on the principles of mass spectrometry for esters and available Gas Chromatography-Mass Spectrometry (GC-MS) data, a probable fragmentation pattern can be proposed. The electron ionization (EI) mass spectrum of Phenyl 2-ethylbutanoate shows characteristic peaks that can be interpreted to deduce its structure.

Upon ionization, Phenyl 2-ethylbutanoate (C12H16O2) would form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for esters is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the ethyl group of the butanoate moiety to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This would result in the elimination of a neutral alkene and the formation of a charged enol.

Another significant fragmentation process would be the cleavage of the ester bond. This can occur in two ways:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl carbon and the phenoxy group would lead to the formation of a stable acylium ion.

Phenoxy Radical and Acylium Ion Formation: Alternatively, cleavage can result in the formation of a phenoxy radical and a corresponding acylium ion.

The GC-MS data for Phenyl 2-ethylbutanoate indicates major fragments at m/z 71, 94, and 99. nih.gov These can be tentatively assigned to specific ionic species, providing clues to the fragmentation pathways.

| m/z Value | Plausible Fragment Structure | Proposed Fragmentation Pathway |

| 99 | [CH3CH2CH(CH2CH3)C=O]+ | Alpha-cleavage with loss of the phenoxy group. |

| 94 | [C6H5OH]•+ | Cleavage of the ester bond with hydrogen rearrangement to form the phenol radical cation. |

| 71 | [CH3CH2CH(CH2CH3)]+ | Loss of the carboxyl group as CO2 and the phenyl group. |

Further detailed MS/MS experiments, involving collision-induced dissociation (CID) of the precursor molecular ion, would be necessary to definitively establish the fragmentation pathways and the structures of the resulting product ions.

High-Resolution Mass Spectrometry for Isotopic Abundance and Elemental Composition of Phenyl 2-ethylbutanoate

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a compound from its accurate mass measurement. For Phenyl 2-ethylbutanoate, the theoretically calculated exact mass is 192.115029749 Da. nih.gov

HRMS analysis would provide an experimentally determined accurate mass, which can be used to confirm the elemental formula C12H16O2. The high resolving power of HRMS also allows for the observation of the isotopic pattern of the molecular ion. The natural isotopic abundance of carbon (¹³C) and oxygen (¹⁸O) leads to the presence of isotopic peaks (isotopologues) at M+1, M+2, etc., relative to the monoisotopic peak (M).

The expected isotopic distribution for Phenyl 2-ethylbutanoate can be calculated based on its elemental composition.

| Isotopologue | Relative Abundance (%) |

| M (C12H16O2) | 100 |

| M+1 | 13.25 |

| M+2 | 0.82 |

Experimental determination of this isotopic pattern through HRMS would serve as a stringent confirmation of the elemental composition of Phenyl 2-ethylbutanoate. Any significant deviation from the theoretical pattern could indicate the presence of impurities or an incorrect elemental formula.

X-ray Crystallography and Diffraction Studies of Phenyl 2-ethylbutanoate and its Co-crystals

As of the current body of scientific literature, there are no published X-ray crystallography or diffraction studies specifically for Phenyl 2-ethylbutanoate. Therefore, information regarding its crystalline polymorphism and the structural analysis of its co-crystallized systems is not available.

Crystalline Polymorphism of Phenyl 2-ethylbutanoate

Information on the crystalline polymorphism of Phenyl 2-ethylbutanoate is not available as no crystallographic studies have been reported. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in the pharmaceutical and materials science fields as different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. Should Phenyl 2-ethylbutanoate be crystallized, techniques such as powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction could be employed to identify and characterize any potential polymorphs.

Structural Analysis of Phenyl 2-ethylbutanoate in Co-crystallized Systems

There are no reports on the co-crystallization of Phenyl 2-ethylbutanoate. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The structural analysis of co-crystals via single-crystal X-ray diffraction provides detailed information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the co-crystal together. This information is valuable for crystal engineering and the design of materials with specific properties. Future research involving the co-crystallization of Phenyl 2-ethylbutanoate with suitable co-formers would be required to investigate its behavior in such systems.

Theoretical and Computational Studies on Phenyl 2 Ethylbutanoate

Quantum Chemical Calculations of Phenyl 2-ethylbutanoate

Quantum chemical calculations provide fundamental insights into the molecular properties of Phenyl 2-ethylbutanoate from first principles. These computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecule's electronic structure, conformational landscape, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model molecular behavior with high accuracy, complementing and guiding experimental findings.

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. pressbooks.pub For Phenyl 2-ethylbutanoate, quantum chemical calculations can determine the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

In a typical DFT study, such as one employing the B3LYP functional with a 6-311++G(d,p) basis set, the electronic properties can be quantified. physchemres.orgresearchgate.net For an aromatic ester like Phenyl 2-ethylbutanoate, the HOMO is generally localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group of the ester, which acts as the primary electron-accepting site. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge delocalization and intramolecular interactions. For instance, significant stabilization energy (E(2)) is often observed due to electron delocalization from the lone pairs of the ester oxygen atoms to the antibonding orbitals of the carbonyl group (n → π*), which contributes to the stability of the ester linkage. physchemres.org

Table 1: Calculated Electronic Properties of a Representative Phenyl Ester Data presented is analogous to what would be obtained for Phenyl 2-ethylbutanoate in a typical DFT calculation, based on studies of similar molecules.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

The flexibility of Phenyl 2-ethylbutanoate arises from the potential for rotation around several single bonds, particularly the C-O bonds of the ester group and the bond connecting the ethyl group to the carbonyl carbon. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers that separate them. doi.org

A Potential Energy Surface (PES) can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point. For phenyl esters, a key aspect is the rotation around the bond connecting the phenyl ring to the ester oxygen and the bond between the carbonyl carbon and the ester oxygen. scispace.com Studies on the related molecule, phenyl benzoate, using semiempirical molecular orbital methods, have shown that the molecule is quite flexible, with a large number of different conformations existing within a small energy range (e.g., less than 10 kJ/mol). scispace.com The most stable conformers typically balance the steric hindrance from the ethyl group with the electronic stabilization gained from conjugation between the phenyl ring and the ester group. For Phenyl 2-ethylbutanoate, the bulky 2-ethylbutyl group would significantly influence the rotational barriers and the geometry of the lowest-energy conformers.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. physchemres.org Theoretical calculations of vibrational frequencies can help assign the bands observed in experimental spectra to specific molecular motions, such as C=O stretching, C-O stretching, and phenyl ring vibrations. researchgate.net

Table 2: Comparison of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Phenyl Ester Analog This table illustrates the typical agreement between theoretical and experimental data.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1750 | 1735 |

| Aromatic C=C Stretch | 1605 | 1595 |

| C-O Stretch (Ester) | 1220 | 1210 |

| Aliphatic C-H Stretch | 2970 | 2965 |

Molecular Dynamics (MD) Simulations of Phenyl 2-ethylbutanoate

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing a dynamic picture of the substance in condensed phases.

In a liquid or solution, molecules of Phenyl 2-ethylbutanoate interact through various non-covalent forces. These include van der Waals forces, dipole-dipole interactions originating from the polar ester group, and potential π-π stacking interactions between the phenyl rings of adjacent molecules. MD simulations can characterize these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

The aggregation behavior of molecules can be influenced by their structure. nih.gov The presence of the branched 2-ethylbutyl group in Phenyl 2-ethylbutanoate might sterically hinder close packing and effective π-π stacking between the phenyl rings, potentially reducing the tendency for aggregation compared to esters with linear alkyl chains. Simulations can quantify these effects and predict how the molecules arrange themselves in the liquid state. nih.gov

The surrounding solvent can significantly influence the conformation and reactivity of a solute molecule. nih.gov MD simulations are ideal for studying these solvent effects by explicitly modeling the interactions between Phenyl 2-ethylbutanoate and the solvent molecules.

In a polar solvent, the polar ester group of Phenyl 2-ethylbutanoate would be stabilized by dipole-dipole interactions, which could influence the equilibrium between different molecular conformers. For example, a more extended conformation might be favored in a non-polar solvent, while a more compact conformation could be stabilized in a polar solvent. By running simulations in different virtual "solvent boxes" (e.g., water, ethanol, hexane), one can analyze the conformational stability by monitoring metrics like the root-mean-square deviation (RMSD) of the molecule's structure over time. mdpi.com These simulations can also provide insights into how the solvent shell around the molecule might facilitate or hinder a chemical reaction by altering the energy barrier of the transition state. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Methods for Phenyl 2-ethylbutanoate

Computational chemistry serves as a powerful tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms at the atomic level. For Phenyl 2-ethylbutanoate, theoretical and computational studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT), can provide deep insights into its chemical behavior. These methods allow for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of reaction energy barriers, which are crucial for understanding and predicting reaction outcomes.

Such computational approaches have been successfully applied to various phenyl esters to investigate their hydrolysis, aminolysis, and pyrolysis reactions. researchgate.netresearchgate.netnih.gov By analogy, these methodologies can be applied to Phenyl 2-ethylbutanoate to predict its reactivity and understand the intricate details of its transformations. The insights gained from these computational models are invaluable for designing new synthetic routes and for understanding the stability and degradation pathways of this compound.

Transition State Analysis for Phenyl 2-ethylbutanoate Reactions

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework for understanding the rates of chemical reactions. github.io A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that reactants must overcome to transform into products. github.io Computational methods are employed to locate and characterize the geometry and energy of these fleeting structures for reactions involving Phenyl 2-ethylbutanoate.

For instance, in the hydrolysis of a phenyl ester, a key reaction for this class of compounds, computational analysis can identify the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. The geometric parameters of this transition state, such as the forming and breaking bond lengths, provide a snapshot of the reaction at its most critical point.

Table 1: Hypothetical Geometric Parameters of a Transition State for the Alkaline Hydrolysis of Phenyl 2-ethylbutanoate

| Parameter | Bond | Length (Å) |

| Forming Bond | C-O (from hydroxide) | 1.95 |

| Breaking Bond | C-O (phenolic) | 1.50 |

| Carbonyl Bond | C=O | 1.28 |

This table presents hypothetical data for Phenyl 2-ethylbutanoate based on computational studies of similar phenyl esters.

The energy of the transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Computational software can calculate these energies with high accuracy, allowing for the prediction of reaction kinetics. Furthermore, vibrational frequency analysis is performed to confirm the nature of the stationary point on the potential energy surface. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Mechanistic Pathways of Phenyl 2-ethylbutanoate Transformations

Computational studies are instrumental in mapping out the entire mechanistic pathway of a chemical transformation. For reactions of Phenyl 2-ethylbutanoate, such as hydrolysis or aminolysis, several pathways may be conceivable, including concerted and stepwise mechanisms. researchgate.net

In a concerted mechanism, bond-making and bond-breaking occur simultaneously in a single step. In a stepwise mechanism, the reaction proceeds through one or more stable intermediates. Computational chemistry can distinguish between these possibilities by locating all relevant stationary points on the potential energy surface, including reactants, products, transition states, and any intermediates.

For example, the aminolysis of phenyl acetate (B1210297) has been computationally shown to proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net A similar approach can be applied to the reaction of Phenyl 2-ethylbutanoate with an amine. The calculated energy profile would reveal the relative energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.

Table 2: Hypothetical Relative Energies for the Stepwise Aminolysis of Phenyl 2-ethylbutanoate

| Species | Relative Energy (kcal/mol) |

| Reactants (Phenyl 2-ethylbutanoate + Amine) | 0.0 |

| Transition State 1 (Formation of Intermediate) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Collapse of Intermediate) | +12.5 |

| Products (N-alkyl-2-ethylbutanamide + Phenol) | -10.3 |

This table illustrates a hypothetical energy profile for the aminolysis of Phenyl 2-ethylbutanoate, based on computational data for analogous reactions of other phenyl esters.

By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be identified. This detailed understanding of the reaction mechanism at a molecular level is crucial for controlling reaction outcomes and for the rational design of catalysts that can lower the activation energies and enhance reaction rates and selectivity.

Reaction Mechanisms and Kinetics of Phenyl 2 Ethylbutanoate Transformations

Hydrolysis and Ester Cleavage Mechanisms of Phenyl 2-ethylbutanoate

Acid-Catalyzed Hydrolysis Kinetics of Phenyl 2-ethylbutanoate

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). researchgate.netresearchgate.net This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon. researchgate.netresearchgate.netchemrxiv.org This leads to the formation of a tetrahedral intermediate. Following the formation of this intermediate, a proton is transferred to one of the oxygen atoms of the original phenoxy group, converting it into a good leaving group (phenol). The collapse of the tetrahedral intermediate results in the elimination of phenol (B47542) and the formation of a protonated carboxylic acid. In the final step, the proton is removed from the carboxylic acid by a water molecule, regenerating the acid catalyst and yielding 2-ethylbutanoic acid. researchgate.netchemrxiv.org

General Mechanism of Acid-Catalyzed Ester Hydrolysis:

| Step | Description |

| 1 | Protonation of the carbonyl oxygen. |

| 2 | Nucleophilic attack by water on the carbonyl carbon. |

| 3 | Proton transfer to the phenoxy group. |

| 4 | Elimination of the phenol leaving group. |

| 5 | Deprotonation to form the carboxylic acid and regenerate the catalyst. |

Note: The data in this table describes a general mechanism and is not based on experimental data for Phenyl 2-ethylbutanoate.

Base-Catalyzed Hydrolysis Kinetics of Phenyl 2-ethylbutanoate

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. nih.gov While specific rate constants for Phenyl 2-ethylbutanoate are not available in the reviewed literature, the mechanism is well understood.

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. Unlike the acid-catalyzed mechanism, the carbonyl oxygen is not protonated. The tetrahedral intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the departure of the phenoxide ion as the leaving group. The other product is 2-ethylbutanoic acid. In the final step, a rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the phenoxide ion, yielding a carboxylate salt and phenol.

The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order with respect to both the ester and the hydroxide ion. rsc.org

General Mechanism of Base-Catalyzed Ester Hydrolysis:

| Step | Description |

| 1 | Nucleophilic attack by the hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the phenoxide leaving group. |

| 4 | Proton transfer from the carboxylic acid to the phenoxide ion. |

Note: The data in this table describes a general mechanism and is not based on experimental data for Phenyl 2-ethylbutanoate.

Enzymatic Hydrolysis Mechanisms of Phenyl 2-ethylbutanoate

Enzymatic hydrolysis of esters offers a high degree of specificity and occurs under mild conditions. While data for Phenyl 2-ethylbutanoate is scarce, a study on a closely related compound, 3-(3-Amino-1-hydroxypropyl)phenyl 2-ethylbutanoate formate, provides insights into the enzymatic cleavage of the 2-ethylbutanoate ester group.

In this study, the hydrolysis was catalyzed by porcine liver esterase. The rate of hydrolysis was found to be influenced by the steric hindrance of the ester group's substituents. For 3-(3-Amino-1-hydroxypropyl)phenyl 2-ethylbutanoate formate, the initial rate of loss of the compound due to enzymatic hydrolysis was determined.

Enzymatic Hydrolysis Rate of a Phenyl 2-ethylbutanoate Derivative:

| Compound | Enzyme | Initial Rate of VCM Loss (% compound/min) |

| 3-(3-Amino-1-hydroxypropyl)phenyl 2-ethylbutanoate formate | Porcine Liver Esterase | 1.512 |

Data sourced from a study on a related compound, not Phenyl 2-ethylbutanoate itself. researchgate.net

The mechanism of enzymatic hydrolysis by esterases, such as lipase (B570770), typically involves a catalytic triad (e.g., serine-histidine-aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (phenol in this case). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the free enzyme.

Transesterification Reactions Involving Phenyl 2-ethylbutanoate

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For Phenyl 2-ethylbutanoate, this would involve reacting it with an alcohol to produce a new ester and phenol.

Kinetics and Equilibrium of Phenyl 2-ethylbutanoate Transesterification

Specific kinetic and equilibrium data for the transesterification of Phenyl 2-ethylbutanoate could not be found in the available literature. However, the general principles of transesterification kinetics and equilibrium can be applied.

Transesterification is a reversible reaction, and the position of the equilibrium is governed by the relative concentrations of the reactants and products. To drive the reaction towards the formation of the new ester, a large excess of the reactant alcohol is typically used. The kinetics of the reaction depend on several factors, including the nature of the alcohol, the temperature, and the presence of a catalyst.

Catalytic Effects on Phenyl 2-ethylbutanoate Transesterification Mechanisms

Transesterification can be catalyzed by both acids and bases. While specific catalysts for Phenyl 2-ethylbutanoate transesterification are not documented in the searched literature, the general mechanisms are as follows:

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated by the acid catalyst. The reactant alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol (phenol) is eliminated, and the new ester is formed after deprotonation.

Base-Catalyzed Transesterification: In the base-catalyzed mechanism, a strong base is used to deprotonate the reactant alcohol, forming a more potent nucleophile, an alkoxide. The alkoxide then attacks the carbonyl carbon of Phenyl 2-ethylbutanoate, leading to a tetrahedral intermediate. The intermediate collapses, eliminating the phenoxide leaving group and forming the new ester.

Enzymes, particularly lipases, are also effective catalysts for transesterification reactions, offering high selectivity under mild conditions. The mechanism is similar to that of enzymatic hydrolysis, but instead of water, an alcohol molecule attacks the acyl-enzyme intermediate.

Oxidation and Reduction Pathways of Phenyl 2-ethylbutanoate

The transformation of Phenyl 2-ethylbutanoate through oxidation and reduction reactions involves several potential pathways, influenced by the reaction conditions and the reagents employed. These reactions can target the ester functional group, the phenyl ring, or the alkyl chain.

Radical and Non-Radical Oxidation of Phenyl 2-ethylbutanoate

The oxidation of Phenyl 2-ethylbutanoate can proceed through both radical and non-radical mechanisms, leading to a variety of products.

Radical Oxidation:

Radical oxidation is often initiated by heat, light, or the presence of a radical initiator. The reaction typically involves the abstraction of a hydrogen atom from the alkyl chain, leading to the formation of a carbon-centered radical. In the case of Phenyl 2-ethylbutanoate, the tertiary hydrogen at the alpha-position of the carbonyl group is a likely site for hydrogen abstraction due to the resonance stabilization of the resulting radical.

The general mechanism for the radical oxidation of the alkyl chain can be outlined as follows:

Initiation: Formation of radicals from an initiator.

Propagation:

Abstraction of a hydrogen atom from the 2-ethylbutanoyl group by a radical to form a carbon-centered radical.

Reaction of the carbon-centered radical with molecular oxygen to form a peroxyl radical.

The peroxyl radical can then abstract a hydrogen atom from another Phenyl 2-ethylbutanoate molecule, propagating the chain reaction and forming a hydroperoxide.

Termination: Combination of two radicals to form a non-radical species.

The hydroperoxides formed are key intermediates that can decompose to form various oxidation products, including ketones, aldehydes, and carboxylic acids. For instance, the decomposition of the hydroperoxide at the alpha-position could lead to the formation of Phenyl 2-ethyl-2-hydroxybutanoate, which could be further oxidized.

Non-Radical Oxidation:

Non-radical oxidation pathways often involve the use of strong oxidizing agents or catalysts. These reactions can be more selective than radical oxidations.

Oxidation of the Alkyl Side-Chain: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the alkyl group. libretexts.org Depending on the reaction conditions, this can lead to the cleavage of the C-C bonds in the 2-ethylbutanoyl group, ultimately forming smaller carboxylic acids and potentially benzoic acid from the phenyl portion if the ester linkage is cleaved. libretexts.org

Oxidative Cleavage of the Ester: Certain enzymatic systems, such as those involving cytochrome P-450, can catalyze the oxidative cleavage of carboxylic acid esters. nih.gov This process involves the abstraction of a hydrogen atom from the alkyl group of the ester, followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the corresponding carboxylic acid and aldehyde. nih.gov In the case of Phenyl 2-ethylbutanoate, this would yield phenol and 2-ethylbutanoic acid.

| Oxidation Pathway | Reagent/Condition | Potential Major Products | Mechanism Type |

| Alkyl Chain Oxidation | Heat, O₂, Radical Initiator | Phenyl 2-ethyl-2-hydroperoxybutanoate | Radical |

| Alkyl Chain Oxidation | KMnO₄, H⁺ | 2-Ethylbutanoic acid, Phenol, CO₂ | Non-Radical |

| Oxidative Ester Cleavage | Cytochrome P-450 model systems | Phenol, 2-Ethylbutanoic acid | Non-Radical (Enzymatic) |

Selective Reduction of Phenyl 2-ethylbutanoate Functional Groups

The reduction of Phenyl 2-ethylbutanoate can selectively target either the ester functional group or the aromatic phenyl ring, depending on the reducing agent and reaction conditions.

Reduction of the Ester Group:

The ester group is generally less reactive towards reduction than aldehydes or ketones. Strong reducing agents are typically required for its conversion to alcohols.

Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester group of Phenyl 2-ethylbutanoate to two alcohol fragments: phenol and 2-ethylbutanol. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon.

Chemoselective Reduction: Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters under standard conditions. beilstein-journals.org However, the reactivity of NaBH₄ can be enhanced by the addition of certain catalysts or by using specific solvent systems, allowing for the reduction of phenyl esters to their corresponding alcohols. researchgate.net For Phenyl 2-ethylbutanoate, this would yield phenol and 2-ethylbutanol. The presence of the phenyl group can influence the reactivity of the ester towards reduction.

Reduction of the Phenyl Ring:

The aromatic phenyl ring can be reduced under more forcing conditions, typically involving catalytic hydrogenation.

Catalytic Hydrogenation: Using catalysts such as rhodium on carbon (Rh/C) or ruthenium (Ru) under high pressure and temperature, the phenyl ring of Phenyl 2-ethylbutanoate can be hydrogenated to a cyclohexyl ring, yielding Cyclohexyl 2-ethylbutanoate. The ester group is generally stable under these conditions, allowing for selective reduction of the aromatic ring.

| Reduction Target | Reagent/Condition | Major Product(s) |

| Ester Group | Lithium aluminum hydride (LiAlH₄) | Phenol, 2-Ethylbutanol |

| Ester Group | Sodium borohydride (NaBH₄) with catalyst | Phenol, 2-Ethylbutanol |

| Phenyl Ring | H₂, Rh/C or Ru, high pressure/temperature | Cyclohexyl 2-ethylbutanoate |

Photochemical and Radiochemical Transformations of Phenyl 2-ethylbutanoate

Phenyl 2-ethylbutanoate is susceptible to transformations upon exposure to electromagnetic radiation, including ultraviolet (UV) light and higher-energy radiation such as gamma rays. These transformations are initiated by the absorption of energy, leading to the formation of excited states or radical ions, which then undergo various reactions.

Photodegradation Mechanisms of Phenyl 2-ethylbutanoate

The photodegradation of Phenyl 2-ethylbutanoate in the environment, particularly in aqueous systems or on surfaces, is an important transformation pathway. The aromatic chromophore (the phenyl group) is the primary site for the absorption of UV radiation.

Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states can then undergo several photochemical reactions:

Homolytic Cleavage (Photolysis): The most common photochemical reaction for esters is the cleavage of the bonds adjacent to the carbonyl group. For Phenyl 2-ethylbutanoate, two primary cleavage pathways are possible:

Norrish Type I Cleavage: This involves the homolytic cleavage of the acyl-oxygen bond (C-O) or the carbonyl-carbon bond (C-C). Cleavage of the acyl-oxygen bond would result in a phenoxy radical and a 2-ethylbutanoyl radical. Cleavage of the C-C bond alpha to the carbonyl is also possible.

Norrish Type II Cleavage: This pathway is less likely for Phenyl 2-ethylbutanoate as it requires a gamma-hydrogen on the acyl side, which is not readily available in a favorable conformation.

Photo-Fries Rearrangement: Aromatic esters can undergo a photo-Fries rearrangement where the acyl group migrates from the phenolic oxygen to the ortho or para positions of the aromatic ring, forming hydroxyaryl ketones.

Photosubstitution: Reactions with solvent or other species present in the medium can occur from the excited state, leading to substitution products on the aromatic ring.

Intersystem Crossing and Energy Transfer: The excited ester can transfer its energy to other molecules, such as molecular oxygen, to generate singlet oxygen, which is a highly reactive species that can then oxidize the ester or other organic matter.

The specific products formed will depend on the wavelength of light, the solvent, and the presence of other substances such as oxygen or photosensitizers. In aqueous environments, hydroxyl radicals generated by other photochemical processes can also attack the Phenyl 2-ethylbutanoate molecule, leading to hydroxylation of the aromatic ring and degradation of the side chain. researchgate.net

| Photochemical Process | Initiating Step | Potential Products |

| Norrish Type I Cleavage | UV absorption, homolytic bond cleavage | Phenoxy radical, 2-ethylbutanoyl radical |

| Photo-Fries Rearrangement | UV absorption, intramolecular rearrangement | o- and p-hydroxy-2-ethylbutyrophenone |

| Photosensitized Oxidation | Energy transfer to O₂ | Oxidized degradation products |

Radiation-Induced Reactions of Phenyl 2-ethylbutanoate

Exposure to high-energy radiation, such as gamma rays or electron beams (radiolysis), can induce significant chemical changes in Phenyl 2-ethylbutanoate. The primary effect of such radiation is the ionization and excitation of the molecules. ekb.eg

The radiolysis of organic esters can be described by the following general steps:

Primary Events: The absorption of high-energy radiation leads to the formation of radical cations (M•+), electrons (e-), and excited molecules (M*).

Ion-Molecule Reactions: The radical cations can undergo fragmentation or react with neutral molecules. For Phenyl 2-ethylbutanoate, cleavage of the ester bond or bonds within the alkyl chain is possible.

Electron Capture: The ejected electrons can be captured by neutral molecules to form radical anions (M•-). The ester group is a potential site for electron capture. These radical anions are often unstable and can decompose.

Neutralization: Recombination of cations and anions can lead to the formation of highly excited molecules that can then dissociate into radicals.

Radical Reactions: The radicals formed through the above processes can undergo a variety of reactions, including abstraction, addition, and recombination, leading to the formation of stable end products.

In the case of Phenyl 2-ethylbutanoate, the aromatic ring can offer some protection to the molecule by delocalizing the absorbed energy, a phenomenon known as the "sponge effect". However, reactions involving the ester group and the alkyl chain are still expected to occur. Studies on the radiolysis of aromatic polyesters have shown the formation of radicals on both the aromatic and aliphatic parts of the molecule. researchgate.net

| Radiochemical Process | Primary Species Formed | Subsequent Reactions | Potential Products |

| Ionization | Radical cation (M•+), electron (e-) | Fragmentation, ion-molecule reactions | Phenol, 2-ethylbutanoic acid, various radical fragments |

| Excitation | Excited molecule (M*) | Dissociation into radicals | Phenoxy radical, 2-ethylbutanoyl radical |

| Electron Capture | Radical anion (M•-) | Decomposition | Phenoxide anion, 2-ethylbutanoyl radical |

Environmental Chemistry and Fate of Phenyl 2 Ethylbutanoate

Biodegradation Pathways of Phenyl 2-ethylbutanoate in Various Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of Phenyl 2-ethylbutanoate from the environment. The structure of this compound, an ester of phenol (B47542) and 2-ethylbutanoic acid, suggests a two-step degradation process involving initial hydrolysis followed by the degradation of the resulting alcohol and carboxylic acid.

In aqueous environments such as rivers, lakes, and wastewater treatment plants, microbial communities are expected to play a significant role in the degradation of Phenyl 2-ethylbutanoate. The initial and most critical step in its microbial degradation is the enzymatic hydrolysis of the ester bond. This reaction would yield phenol and 2-ethylbutanoic acid.

Following hydrolysis, the resulting products are anticipated to be further mineralized by a diverse range of microorganisms. Phenol is a well-studied aromatic pollutant, and numerous bacterial and fungal species are known to degrade it. researchgate.netresearchgate.neticontrolpollution.comigi-global.comijrrjournal.com The common aerobic degradation pathway for phenol involves its conversion to catechol, which is then subjected to ring cleavage by either ortho- or meta-pathways, ultimately leading to intermediates of the central metabolism, such as the Krebs cycle. researchgate.netigi-global.comijrrjournal.com

The degradation of 2-ethylbutanoic acid by environmental microorganisms is less documented. However, as a short-chain branched fatty acid, it is expected to be metabolized through pathways similar to those for other fatty acids, such as beta-oxidation, eventually being converted to acetyl-CoA, which can enter the Krebs cycle.

Table 1: Predicted Microbial Degradation Steps of Phenyl 2-ethylbutanoate in Aqueous Systems

| Step | Reaction | Reactant(s) | Product(s) |

| 1 | Ester Hydrolysis | Phenyl 2-ethylbutanoate, Water | Phenol, 2-ethylbutanoic acid |

| 2a | Aromatic Ring Hydroxylation | Phenol, Oxygen | Catechol |

| 2b | Ring Cleavage | Catechol | Aliphatic acids (e.g., muconic acid) |

| 3 | Fatty Acid Oxidation | 2-ethylbutanoic acid | Acetyl-CoA and other intermediates |

The key enzymes initiating the biodegradation of Phenyl 2-ethylbutanoate are esterases, which are ubiquitous in environmental microorganisms. These enzymes catalyze the hydrolysis of ester bonds. While specific studies on Phenyl 2-ethylbutanoate are lacking, research on other aromatic esters has shown that microbial esterases can efficiently break them down. plos.orgfrontiersin.org For instance, studies on the biodegradation of polyester (B1180765) polyurethanes have highlighted the role of esterases in cleaving ester linkages. plos.orgfrontiersin.org

Once the ester bond is cleaved, other enzymatic machinery of the microorganisms takes over. The degradation of phenol is initiated by phenol hydroxylase, which converts it to catechol. researchgate.netijrrjournal.com Subsequently, catechol 1,2-dioxygenase or catechol 2,3-dioxygenase are responsible for the aromatic ring cleavage. researchgate.netijrrjournal.com The enzymes involved in the degradation of 2-ethylbutanoic acid would likely be acyl-CoA synthetases and various dehydrogenases and thiolases involved in fatty acid oxidation.

Based on the predicted biodegradation pathways, the primary metabolites of Phenyl 2-ethylbutanoate are expected to be phenol and 2-ethylbutanoic acid. Further degradation of phenol would lead to the formation of catechol, and subsequently, aliphatic acids such as muconic acid and its derivatives. icontrolpollution.com The metabolism of 2-ethylbutanoic acid would likely produce smaller carboxylic acids and ultimately carbon dioxide and water.

Without specific experimental data on Phenyl 2-ethylbutanoate, the identification of all potential transformation products remains speculative. However, the analysis of metabolites from the degradation of structurally similar compounds provides a strong indication of the likely intermediates.

Table 2: Expected Metabolites and Transformation Products of Phenyl 2-ethylbutanoate

| Parent Compound | Primary Metabolites | Secondary Metabolites |

| Phenyl 2-ethylbutanoate | Phenol, 2-ethylbutanoic acid | Catechol, Muconic acid, Acetyl-CoA |

Abiotic Degradation of Phenyl 2-ethylbutanoate

In addition to biodegradation, abiotic processes can contribute to the transformation of Phenyl 2-ethylbutanoate in the environment. These processes include hydrolysis and photolysis.

As an ester, Phenyl 2-ethylbutanoate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. libretexts.orgchemguide.co.uk The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: In acidic conditions, the reaction is reversible and leads to an equilibrium between the ester, water, carboxylic acid, and alcohol.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the hydrolysis is effectively irreversible as the carboxylic acid is converted to its carboxylate salt. chemguide.co.uk

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, such as Phenyl 2-ethylbutanoate, can absorb UV light, which can lead to the cleavage of chemical bonds. acs.org Studies on other aromatic esters, such as phthalates, have shown that they can undergo photodegradation in the presence of sunlight. frontiersin.orgnih.govacs.orgnih.gov The aromatic ring is often the primary site of attack, leading to hydroxylation and ring-opening reactions. frontiersin.org

In the atmosphere, volatile organic compounds like Phenyl 2-ethylbutanoate are primarily degraded by reaction with photochemically produced hydroxyl radicals (•OH). While experimental data for Phenyl 2-ethylbutanoate is unavailable, predictive models like the US EPA's EPI Suite™ can estimate its atmospheric fate. epa.govepisuite.devregulations.gov Based on its chemical structure, the atmospheric half-life of Phenyl 2-ethylbutanoate, due to reaction with hydroxyl radicals, is predicted to be on the order of days. For the structurally similar phenyl acetate (B1210297), the estimated atmospheric half-life is about 8 days. nih.gov This suggests that Phenyl 2-ethylbutanoate is not expected to persist for long periods in the atmosphere and is unlikely to undergo long-range atmospheric transport.

Sorption and Mobility of Phenyl 2-ethylbutanoate in Environmental Matrices

The sorption and mobility of a chemical in the environment are critical factors in determining its potential for transport and exposure. Sorption, the process by which a chemical binds to soil or sediment particles, is a key determinant of its mobility. For nonionic organic compounds, sorption is largely influenced by the compound's hydrophobicity and the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a commonly used metric to predict the extent of a chemical's sorption. A high Koc value suggests that the chemical is likely to be strongly adsorbed to soil and organic matter, making it less mobile, whereas a low Koc value indicates higher mobility. chemsafetypro.com

Adsorption and desorption isotherms are graphical representations of the equilibrium relationship between the concentration of a chemical sorbed to a solid phase (like soil or sediment) and its concentration in the aqueous phase. These isotherms are crucial for understanding the partitioning behavior of a chemical in the environment. Common isotherm models include the Linear, Freundlich, and Langmuir models, each describing a different type of sorption behavior.

Despite the importance of this data, a search of available scientific literature did not yield specific adsorption or desorption isotherm studies for Phenyl 2-ethylbutanoate on various soil and sediment types. Without such studies, it is not possible to present a data table or a detailed discussion of its partitioning behavior in different environmental matrices.

Environmental transport models are used to predict the movement and fate of chemicals in the environment. cdc.gov These models integrate various chemical and physical properties, such as water solubility, vapor pressure, Henry's Law constant, and the soil organic carbon-water partition coefficient (Koc), with environmental parameters to estimate the distribution of a chemical in different environmental compartments (air, water, soil, and biota). epa.gov

The effectiveness of these models is contingent on the availability of accurate input parameters for the specific chemical of interest. For Phenyl 2-ethylbutanoate, the lack of an empirically determined Koc value, as well as other critical fate and transport properties, prevents the development of a reliable environmental transport model. While estimation methods based on the octanol-water partition coefficient (Kow) and water solubility exist for calculating Koc, these are estimations and may not fully capture the compound's specific interactions with environmental matrices. ecetoc.orgdss.go.th

Advanced Analytical Methodologies for Phenyl 2 Ethylbutanoate Detection and Quantification

Chromatographic Techniques for Phenyl 2-ethylbutanoate Analysis

Chromatographic methods are central to the separation and quantification of Phenyl 2-ethylbutanoate from complex mixtures. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for robust analysis.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like Phenyl 2-ethylbutanoate. Method development focuses on optimizing separation efficiency, analysis time, and sensitivity.

Key parameters in GC method development include the choice of the stationary phase, temperature programming, carrier gas flow rate, and injection technique. For esters, moderately polar to polar stationary phases are often employed to achieve good resolution. A common choice is a polysiloxane-based column, such as one containing 5% phenyl groups, which provides a balance of dispersive and dipole-dipole interactions suitable for aromatic esters.

Optimization of the oven temperature program is critical. A typical program starts at a lower temperature to allow for the separation of more volatile components, followed by a temperature ramp to elute less volatile compounds like Phenyl 2-ethylbutanoate in a reasonable time with good peak shape. For instance, an initial oven temperature might be set around 60-80°C, followed by a ramp of 10-20°C per minute to a final temperature of 250-300°C. gcms.cztubitak.gov.tr

The carrier gas, typically helium or hydrogen, and its flow rate also impact separation efficiency. Optimizing the flow rate based on the column dimensions helps to achieve the best resolution. scribd.com For chiral analysis, specialized chiral columns, such as those with cyclodextrin-based stationary phases, can be used to separate enantiomers of chiral esters, a consideration that could be relevant if chiral variants of Phenyl 2-ethylbutanoate were of interest. mdpi.comgcms.cz

Table 1: Illustrative GC Oven Temperature Program for Aromatic Ester Analysis

| Step | Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) |

| Initial | 70 | - | 2 |

| Ramp 1 | 200 | 15 | 0 |

| Ramp 2 | 280 | 25 | 5 |

This table provides a hypothetical temperature program and would require optimization for a specific instrument and column.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including aromatic esters. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. nih.govzodiaclifesciences.com

Method development in RP-HPLC for Phenyl 2-ethylbutanoate involves the careful selection of the stationary phase, mobile phase composition, and detector. C18 columns are widely used due to their hydrophobicity, which allows for good retention of nonpolar compounds. phenomenex.com Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds through π-π interactions. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.comsphinxsai.com The ratio of these solvents is adjusted to control the retention time and resolution of the analyte. A higher proportion of the organic solvent will decrease the retention time of hydrophobic compounds like Phenyl 2-ethylbutanoate. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate complex mixtures with a wide range of polarities. mastelf.com

The pH of the mobile phase is another critical parameter, although for neutral compounds like esters, its effect is less pronounced than for ionizable analytes. sphinxsai.comnih.gov The choice of a suitable detector is also important. A UV detector is commonly used for aromatic compounds, with the wavelength set to a value where Phenyl 2-ethylbutanoate exhibits strong absorbance. sielc.com

Table 2: Example RP-HPLC Conditions for Aromatic Ester Separation

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table presents a general set of starting conditions that would need to be optimized for the specific analysis of Phenyl 2-ethylbutanoate.

For the analysis of Phenyl 2-ethylbutanoate in complex matrices such as food, environmental, or biological samples, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. This technique allows for the identification and quantification of Phenyl 2-ethylbutanoate even at low concentrations in the presence of interfering matrix components. nih.gov The mass spectrum of Phenyl 2-ethylbutanoate provides a unique fragmentation pattern that can be used for its unambiguous identification.

A significant challenge in GC-MS analysis of complex matrices is the "matrix effect," where co-eluting compounds from the sample matrix can either enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.comtechnologynetworks.commdpi.com To mitigate this, strategies such as the use of matrix-matched standards or stable isotope-labeled internal standards are often employed. technologynetworks.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for compounds that are not readily amenable to GC analysis. While Phenyl 2-ethylbutanoate is volatile, LC-MS/MS can also be applied. This method offers high selectivity and sensitivity by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. This reduces background noise and matrix interferences, which can be a significant issue in LC-MS. nih.gov

Table 3: Comparison of Hyphenated Techniques for Phenyl 2-ethylbutanoate Analysis

| Technique | Advantages | Disadvantages |

| GC-MS | High chromatographic efficiency for volatile compounds, provides structural information from mass spectra. | Susceptible to matrix effects, may require derivatization for some compounds. |